molecular formula C6H12ClNO B3034641 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 2007916-89-2

2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride

Cat. No.: B3034641
CAS No.: 2007916-89-2
M. Wt: 149.62 g/mol
InChI Key: HTTUWXPQGHCWCO-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Analysis : The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, related to 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride, was conducted to understand its chemical properties (Britvin & Rumyantsev, 2017).
  • Synthesis Routes : Research has been done on the synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes, which provides insights into the chemical pathways for creating derivatives of this compound (Portoghese & Sepp, 1973).

Applications in Synthesis of Analogues and Intermediates

  • Synthesis of Cyclopentyl Carbocyclic Nucleosides : The compound has been used as an intermediate in the synthesis of various cyclopentyl carbocyclic nucleosides, highlighting its utility in creating complex organic molecules (Dominguez & Cullis, 1999).
  • Development of Novel Epibatidine Isomers : It has also been involved in the synthesis of novel epibatidine isomers, showing its relevance in developing new pharmacologically active compounds (Malpass & Cox, 1999).

Catalytic and Chemical Transformations

  • Role in Alcohol Oxidation : A study revealed the potential use of related hydroxylamines, which could be derivatives of this compound, in the efficient catalysis of alcohol oxidation using molecular oxygen (Toda et al., 2023).
  • Microbiological Oxygenation : Research on microbiological oxygenation of bridgehead azabicycloalkanes, which include derivatives of this compound, highlights its utility in bio-oxidation processes (Davis et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye damage . Precautions include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, avoiding breathing dust/fume/gas/mist/vapors/spray, and not allowing contaminated work clothing out of the workplace .

Future Directions

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes is a promising area of research . The reaction is efficient and can be used with a variety of substrates . The resulting products can be further functionalized to create a library of bridged aza-bicyclic structures , which could have potential applications in various fields.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTUWXPQGHCWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride
Reactant of Route 2
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride
Reactant of Route 3
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride
Reactant of Route 4
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride
Reactant of Route 5
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride
Reactant of Route 6
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride

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